![molecular formula C8H12N2OS B2799487 1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine CAS No. 1250719-00-6](/img/structure/B2799487.png)

1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

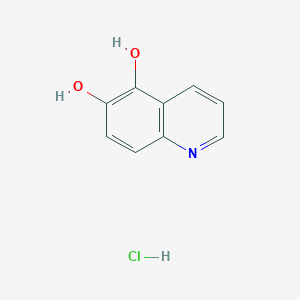

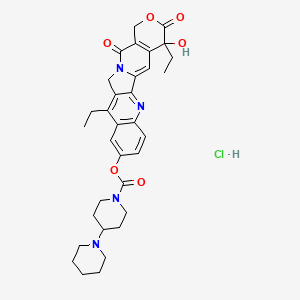

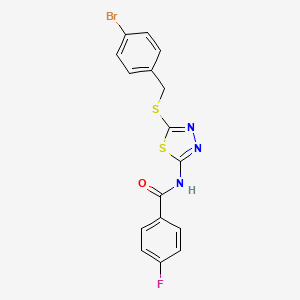

“1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine” is a chemical compound with the molecular formula C8H12N2OS . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrano[4,3-d][1,3]thiazole ring attached to an ethan-1-amine group . The molecular weight is 184.26 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The exact boiling point is not specified .Scientific Research Applications

Medicinal Chemistry and Drug Development

- Antimicrobial Potential : Derivatives of this compound have demonstrated good antimicrobial activity . Researchers are exploring its potential as an antimicrobial agent against bacteria, fungi, and other pathogens.

Photochemical Synthesis

- Pyrano[2,3-d]pyrimidine Scaffolds : The Knoevenagel-Michael cyclocondensation of barbituric acid derivatives, malononitrile, and arylaldehyde was used to construct a metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds . These scaffolds have applications in drug discovery and materials science.

Photoredox Reactions

- Eosin Y Activation States : Eosin Y, a readily available non-metallic organic dye, acts as a direct hydrogen atom transfer (HAT) catalyst in photoredox reactions. It can oxidize/reduce substrates, making it valuable for synthetic chemistry .

Chemical Synthesis

- New Pyrazolo Derivatives : By reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4-dinitrophenyl hydrazine, novel pyrazolo derivatives were synthesized . These compounds may find applications in materials science and biochemistry.

Green Chemistry

- Multicomponent Tandem Method : The metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds using a green tandem approach highlights the compound’s eco-friendly properties . Green chemistry principles emphasize sustainability and efficiency.

properties

IUPAC Name |

1-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-5(9)8-10-6-2-3-11-4-7(6)12-8/h5H,2-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJNMGKMGBNRJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(S1)COCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)

![Benzyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2799409.png)

![N-(2-fluorophenyl)-2-[3-(4-methoxybenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]acetamide](/img/structure/B2799410.png)

![1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2799411.png)